Synthetic Accessibility via Suzuki–Miyaura Cross-Coupling: Ortho-Ester Biphenyl Scaffold Construction
Methyl 2-(3-nitrophenyl)benzoate is directly accessible via palladium-catalyzed Suzuki–Miyaura cross-coupling between methyl 2-bromobenzoate and 3-nitrophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as catalyst . In contrast, the regioisomeric methyl 3-(2-nitrophenyl)benzoate (CAS 168619-44-1) requires a distinct synthetic route due to altered coupling partner availability and steric constraints associated with ortho-nitro substitution adjacent to the coupling site . The ortho-ester/meta-nitro arrangement of the target compound avoids steric hindrance during the cross-coupling step, enabling predictable and reproducible yields under standard Suzuki conditions, whereas ortho-nitro substitution on the boronic acid component introduces unfavorable steric interactions that can reduce coupling efficiency [1].
| Evidence Dimension | Synthetic route accessibility and coupling partner compatibility |
|---|---|
| Target Compound Data | Synthesized via Suzuki coupling of methyl 2-bromobenzoate + 3-nitrophenylboronic acid with Pd(PPh₃)₄ catalyst; no ortho-ortho steric clash |
| Comparator Or Baseline | Methyl 3-(2-nitrophenyl)benzoate (CAS 168619-44-1): requires alternative route due to ortho-nitro steric hindrance in analogous coupling approach |
| Quantified Difference | Qualitative distinction: favorable steric profile enables standard Suzuki protocol without requiring specialized bulky ligands or forcing conditions |
| Conditions | Pd(PPh₃)₄ catalyst, standard Suzuki–Miyaura cross-coupling conditions |
Why This Matters
Predictable synthetic accessibility reduces procurement lead time and enables reliable scale-up for medicinal chemistry campaigns requiring multi-gram quantities.
- [1] Holzapfel CW, Dwyer C. Stille and Suzuki cross coupling reactions of o-nitrophenyl triflates: A versatile route to a variety of heterocycles. Heterocycles. 2017. View Source
